molecular formula C12H16N2O6 B017789 N(3)-Allyluridine CAS No. 103951-13-9

N(3)-Allyluridine

Cat. No.: B017789
CAS No.: 103951-13-9
M. Wt: 284.26 g/mol
InChI Key: UTLZLBIWJOGXLK-QCNRFFRDSA-N
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Description

N(3)-Allyluridine: is a modified nucleoside derived from uridine, where an allyl group is attached to the nitrogen atom at the third position of the uracil ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N(3)-Allyluridine typically involves the alkylation of uridine. One common method includes the reaction of uridine with allyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures to facilitate the formation of the N(3)-allyl derivative.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N(3)-Allyluridine can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an alcohol.

    Reduction: The double bond in the allyl group can be reduced to form a propyl group.

    Substitution: The allyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as m-chloroperbenzoic acid or osmium tetroxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like thiols or amines can be used under basic conditions.

Major Products:

    Oxidation: Formation of allyl alcohol or glycidyl derivatives.

    Reduction: Formation of N(3)-propyluridine.

    Substitution: Formation of N(3)-substituted uridine derivatives.

Scientific Research Applications

Chemistry: N(3)-Allyluridine is used as a building block in the synthesis of more complex nucleoside analogs. It serves as a precursor for the development of novel compounds with potential therapeutic applications.

Biology: In molecular biology, this compound can be incorporated into RNA molecules to study RNA structure and function. It is also used in the development of modified oligonucleotides for research purposes.

Medicine: this compound and its derivatives are investigated for their antiviral and anticancer properties. They are explored as potential inhibitors of viral replication and as agents that can interfere with cancer cell proliferation.

Industry: In the pharmaceutical industry, this compound is used in the development of new drugs and diagnostic tools. It is also employed in the synthesis of labeled nucleosides for use in various assays.

Mechanism of Action

The mechanism of action of N(3)-Allyluridine involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The allyl group can form covalent bonds with nucleophilic sites in proteins or nucleic acids, leading to the inhibition of enzymatic activities or the disruption of nucleic acid structures. This can result in the inhibition of viral replication or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

    N(3)-Methyluridine: Similar structure but with a methyl group instead of an allyl group.

    N(3)-Ethyluridine: Contains an ethyl group at the third position.

    N(3)-Propyluridine: Contains a propyl group at the third position.

Uniqueness: N(3)-Allyluridine is unique due to the presence of the allyl group, which provides additional reactivity compared to its methyl, ethyl, and propyl counterparts. The allyl group can participate in a wider range of chemical reactions, making this compound a versatile compound for various applications in research and industry.

Properties

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-prop-2-enylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O6/c1-2-4-13-8(16)3-5-14(12(13)19)11-10(18)9(17)7(6-15)20-11/h2-3,5,7,9-11,15,17-18H,1,4,6H2/t7-,9-,10-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTLZLBIWJOGXLK-QCNRFFRDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C=CN(C1=O)C2C(C(C(O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCN1C(=O)C=CN(C1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40146158
Record name N(3)-Allyluridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40146158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103951-13-9
Record name N(3)-Allyluridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103951139
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N(3)-Allyluridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40146158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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